molecular formula C9H7NO3 B15253397 4-Ethenyl-3-nitrobenzaldehyde

4-Ethenyl-3-nitrobenzaldehyde

Cat. No.: B15253397
M. Wt: 177.16 g/mol
InChI Key: LUMKJUFDWDAFMF-UHFFFAOYSA-N
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Description

4-Ethenyl-3-nitrobenzaldehyde is an organic compound characterized by the presence of an ethenyl group and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-3-nitrobenzaldehyde typically involves the nitration of 4-ethenylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethenyl-3-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the nature of the chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3-nitrobenzaldehyde: Similar structure but with an ethyl group instead of an ethenyl group.

    4-Hydroxy-3-nitrobenzaldehyde: Contains a hydroxy group instead of an ethenyl group.

    4-Methoxy-3-nitrobenzaldehyde: Contains a methoxy group instead of an ethenyl group.

Uniqueness

4-Ethenyl-3-nitrobenzaldehyde is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-ethenyl-3-nitrobenzaldehyde

InChI

InChI=1S/C9H7NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h2-6H,1H2

InChI Key

LUMKJUFDWDAFMF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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